molecular formula C12H13N B1359937 N,N-dimethylnaphthalen-2-amine CAS No. 2436-85-3

N,N-dimethylnaphthalen-2-amine

Cat. No.: B1359937
CAS No.: 2436-85-3
M. Wt: 171.24 g/mol
InChI Key: IKZPRXHVTFNIEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Naphthalene-Based Amine Derivatives

N,N-dimethylnaphthalen-2-amine belongs to the larger family of aminonaphthalenes, which are derivatives of naphthalene (B1677914) bearing an amine functional group. For over a century, aminonaphthalenes have been foundational in the dyestuffs industry. acs.org Naphthalene derivatives, in general, are crucial as intermediates in the production of dyes and textile additives, as well as serving as wetting agents and surfactants. biosynth.com

Aminonaphthalenes are broadly classified based on the position of the amino group on the naphthalene ring (alpha or 1-position, and beta or 2-position) and the degree of substitution on the nitrogen atom (primary, secondary, or tertiary). This compound is a tertiary amine located at the 2-position of the naphthalene ring. The electronic properties of these amines are heavily influenced by the position of the amino substituent, which in turn dictates their reactivity and application. The 2-aminonaphthalene scaffold, for instance, is a key component in "push-pull" dye molecules, where the amine acts as an electron-donating group. nih.gov The development of synthetic routes to access variously substituted aminonaphthalenes, including tertiary amines like this compound, has been a continuous focus of organic synthesis to enable the creation of complex functional molecules. acs.orgresearchgate.net

Significance in Contemporary Chemical Research

The distinct photophysical and chemical properties of this compound and its derivatives have made them valuable tools in several areas of contemporary research.

Fluorescent Probes and Dyes: The naphthalene core substituted with a dimethylamino group forms a classic "push-pull" system, where the amino group donates electron density to the aromatic system. This intramolecular charge transfer (ICT) character is the basis for its use in environmentally sensitive fluorescent probes. For example, derivatives of this compound are precursors to DNA-binding fluorophores like DANPY. acs.org Modifications of this core structure are being explored to develop new analogs with potential applications in labeling protein aggregates associated with neurodegenerative diseases like Alzheimer's. nih.gov

Synthetic Intermediates: The compound serves as a crucial starting material or intermediate in the synthesis of more complex molecules. It has been used in the synthesis of heteroaryl-fused naphthalene systems through transition metal-catalyzed coupling reactions. nih.gov It is also a key intermediate in the synthesis of photocages for carboxylic acids and alcohols, which allow for the controlled release of these molecules upon exposure to light. nih.gov Furthermore, it has been employed as a precursor in the synthesis of novel antiaromatic contracted porphyrinoids, highlighting its utility in constructing complex macrocyclic systems. researchgate.net

Materials Science: Naphthalene-based compounds, including amine derivatives, are investigated for their potential in creating functional materials. The lipophilic nature of the naphthalene scaffold, combined with the electronic properties imparted by the amine group, makes these compounds interesting for applications such as organoselenocyanates with potential anticancer and antimicrobial activities. biointerfaceresearch.com

The table below summarizes some of the key research applications of this compound and related derivatives.

Interactive Table: Research Applications of this compound Derivatives
Research Area Specific Application Derivative/Related Compound Reference
Bio-imaging Synthesis of DNA-binding fluorophores 6-Bromo-N,N-dimethylnaphthalene-2-amine acs.org
Neuroscience Synthesis of analogs to label protein aggregates N,N-dimethyl-6-(3-(trifluoromethyl)isoxazol-5-yl)naphthalen-2-amine nih.gov
Photochemistry Development of photocages for controlled release 3-Hydroxymethyl-2-aminonaphthalene derivatives nih.gov
Medicinal Chemistry Scaffolds for potential anticancer agents Naphthalene-based organoselenocyanates biointerfaceresearch.com
Macrocyclic Chemistry Intermediate for antiaromatic porphyrinoids This compound researchgate.net

Historical Overview of Key Discoveries and Developments

The history of this compound is intrinsically linked to the development of methods for synthesizing aminonaphthalenes. A cornerstone in this area is the Bucherer reaction , first discovered by the French chemist Robert Lepetit in 1898. acs.org This reaction allows for the conversion of naphthols to naphthylamines in the presence of an aqueous sulfite (B76179) or bisulfite. acs.orgacs.org

Initially, the Bucherer reaction required harsh conditions, such as high pressures and long reaction times, especially for the synthesis of secondary and tertiary amines. tandfonline.com Over the years, significant advancements have been made to improve the efficiency and scope of this transformation. A notable development has been the application of microwave irradiation. Researchers have demonstrated that using microwave heating can dramatically reduce reaction times to as little as 30 minutes and provide high yields (over 90%) for the synthesis of N,N-dimethyl-2-naphthylamine from β-naphthol and dimethylamine (B145610). researchgate.nettandfonline.com This microwave-assisted approach offers a simple and efficient alternative to traditional methods. tandfonline.com

More recent synthetic strategies continue to refine access to this compound and its derivatives. For instance, palladium-catalyzed cross-coupling reactions and formal nucleophilic aromatic substitutions represent alternative routes for constructing the C-N bond. acs.org The synthesis of fluorinated analogs, such as 1,3,4,5,6,7,8-heptafluoro-N,N-dimethylnaphthalen-2-amine, has also been achieved through the reaction of octafluoronaphthalene (B166452) with N,N-dimethylformamide (DMF) under photochemical conditions. mdpi.com These ongoing developments underscore the continued importance of this compound and the quest for more efficient and versatile synthetic methodologies.

The table below presents some key physical and chemical properties of the title compound.

Interactive Table: Properties of this compound
Property Value Reference
Chemical Formula C₁₂H₁₃N sigmaaldrich.com
Molar Mass 171.24 g/mol sigmaaldrich.com
Appearance - -
Melting Point 47 °C stenutz.eu
Boiling Point 305 °C stenutz.eu
Refractive Index 1.644 stenutz.eu
CAS Number 2436-85-3 sigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dimethylnaphthalen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N/c1-13(2)12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKZPRXHVTFNIEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20179101
Record name Dimethyl(2-naphthyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20179101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2436-85-3
Record name N,N-Dimethyl-2-naphthalenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2436-85-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethyl(2-naphthyl)amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002436853
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethyl(2-naphthyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20179101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl(2-naphthyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.666
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Dimethyl(2-naphthyl)amine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58BY8U8B9G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Advanced Synthetic Methodologies for N,n Dimethylnaphthalen 2 Amine and Its Derivatives

Direct Amination Approaches

Direct amination involves the formation of a carbon-nitrogen bond directly onto the naphthalene (B1677914) scaffold. This can be achieved by displacing a leaving group on the aromatic ring with a dimethylamine (B145610) equivalent, often sourced from amide solvents themselves.

Amination of (Hetero)aryl Halides and Tosylates with N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAc)

A significant strategy in the synthesis of N,N-dimethylarylamines involves using N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) not only as polar aprotic solvents but also as the source of the dimethylamine moiety. nrochemistry.comsynarchive.comsemanticscholar.orgalfa-chemistry.com This approach is particularly effective for aryl halides that are activated towards nucleophilic aromatic substitution.

A notable example is the synthesis of 1,3,4,5,6,7,8-heptafluoro-N,N-dimethylnaphthalen-2-amine from octafluoronaphthalene (B166452). In this transformation, DMF serves as the dimethylaminating agent under photo-stimulation. The reaction proceeds efficiently, yielding the desired product in high yield, whereas the use of DMAc under the same conditions results in only trace amounts of the product. wikipedia.org This highlights the specific reactivity of DMF in this context. While this method is highly effective for activated substrates, refluxing less activated substrates like chloropyridines in DMF or DMAc can also afford the corresponding aminopyridines. nrochemistry.com

SubstrateReagent/SolventConditionsProductYieldReference
OctafluoronaphthaleneDMFPhoto-stimulation1,3,4,5,6,7,8-Heptafluoro-N,N-dimethylnaphthalen-2-amine80% wikipedia.org
2,3-Dichloroquinoxaline (B139996)Phenol (B47542) / DMFReflux, 10 hN,N-Dimethyl-3-phenoxyquinoxalin-2-amine62% researchgate.net
Role of Thermal and Catalytic Decomposition of Amide Solvents

The ability of DMF and DMAc to act as aminating agents stems from their decomposition to generate dimethylamine in situ. DMF, in particular, can decompose into dimethylamine and carbon monoxide, a process that can be initiated thermally or facilitated by acidic or basic catalysts. jk-sci.comgoogle.com This decomposition is often a crucial first step in amination reactions where DMF is the sole source of the amine. semanticscholar.org For instance, the reaction of 2,3-dichloroquinoxaline with phenol in refluxing DMF to yield N,N-dimethyl-3-phenoxyquinoxalin-2-amine implicitly relies on the generation of dimethylamine from the solvent at high temperatures to displace one of the chloro groups. researchgate.net The decomposition can be deliberately catalyzed; for example, reactions involving sodium hydride in DMF at elevated temperatures have been noted to produce dimethylamine. jk-sci.com This controlled generation avoids the use of volatile and gaseous dimethylamine directly.

Mechanistic Considerations for SNAr Reactions

The primary mechanism for the amination of activated aryl halides is nucleophilic aromatic substitution (SNAr). name-reaction.com This reaction proceeds via a two-step addition-elimination pathway. First, the nucleophile (in this case, dimethylamine generated from DMF) attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. sciencemadness.orgrwth-aachen.de The aromaticity of the ring is temporarily disrupted in this step. In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored, yielding the final product.

The SNAr mechanism is highly favored when the aromatic ring is substituted with strong electron-withdrawing groups (EWGs), such as nitro or fluoro groups, positioned ortho or para to the leaving group. sciencemadness.orgrwth-aachen.de These EWGs are essential for stabilizing the negative charge of the Meisenheimer complex through resonance. wikipedia.org The synthesis of 1,3,4,5,6,7,8-heptafluoro-N,N-dimethylnaphthalen-2-amine is a clear illustration of this principle. The numerous electron-withdrawing fluorine atoms activate the naphthalene ring, making it highly susceptible to nucleophilic attack by the dimethylamine derived from DMF. wikipedia.org Computational studies on this reaction suggest the formation of a charge transfer complex between the fluorinated naphthalene and DMF, which then leads to the aminated product. An alternative pathway involving a direct SNAr reaction between the starting material and liberated dimethylamine is also considered a contributing factor. wikipedia.org

Ni-Catalyzed C-N Bond Activation in Amide Solvents

For less activated aryl halides, transition-metal catalysis is often necessary to facilitate C-N bond formation. Nickel-based catalysts have emerged as powerful tools for the amination of aryl chlorides, which are typically less reactive than the corresponding bromides or iodides. mdpi.comasianpubs.org These catalytic systems can activate the aryl chloride for coupling and have been successfully applied to naphthalene systems.

For example, the amination of 1-chloronaphthalene (B1664548) with morpholine (B109124) can be effectively catalyzed by a nickel complex, NiCl₂(DME), in the green solvent 2-methyl-THF. koreascience.kr While this specific example uses an external amine, the principle demonstrates the viability of nickel catalysis for forming C-N bonds on a naphthalene core. The catalytic cycle typically involves the oxidative addition of the aryl halide to a Ni(0) species, followed by coordination of the amine, and subsequent reductive elimination to form the desired product and regenerate the Ni(0) catalyst. Although less common, it is conceivable that under specific conditions, nickel catalysts could also mediate the activation of the C-N bond within the amide solvent itself, facilitating its participation in the cross-coupling reaction. wikipedia.org

Aryl HalideAmineCatalystSolventProductYieldReference
1-ChloronaphthaleneMorpholineNiCl₂(DME) / LigandToluene1-(Naphthalen-1-yl)morpholine78% koreascience.kr
Transition-Metal-Free Conditions for Amide C-N Bond Cleavage

There is growing interest in developing synthetic methods that avoid the use of transition metals. For C-N bond formation, several transition-metal-free strategies have been explored. The previously mentioned photo-stimulated synthesis of a fluorinated N,N-dimethylnaphthalen-2-amine from octafluoronaphthalene and DMF is a prime example of such a reaction. wikipedia.org This process relies on light energy to promote the reaction, bypassing the need for a metal catalyst.

Other transition-metal-free approaches often involve activating the substrate or the aminating agent through other means. For instance, base-promoted aminations of aryl halides using DMF have been reported, where a strong base like potassium t-butoxide is employed. nrochemistry.com In these cases, the mechanism may deviate from a classical SNAr pathway and is sometimes considered unclear. wikipedia.org These methods are advantageous for their lower cost and reduced risk of metal contamination in the final product.

Reductive Amination of Carbonyl Precursors

An alternative major pathway to this compound involves the reductive amination of a suitable carbonyl precursor, such as 2-naphthaldehyde (B31174) or a corresponding ketone. This method typically involves two key transformations: the formation of an iminium ion intermediate from the carbonyl compound and an amine, followed by its reduction to the target amine.

A classical method that falls under this category is the Leuckart-Wallach reaction , which uses ammonium (B1175870) formate (B1220265) or formamide (B127407) as both the nitrogen source and the reducing agent. alfa-chemistry.com This one-pot reaction is driven by high temperatures (typically 120-165 °C). When applied to a ketone or aldehyde, it first forms an N-formyl derivative, which is then hydrolyzed to yield the amine. semanticscholar.org It has been reported that DMF can also be used in Leuckart-type reactions, directly providing the N,N-dimethylamino group without the need for a subsequent hydrolysis step. koreascience.kr

Another relevant method is the Eschweiler-Clarke reaction , which is specifically used for the methylation of primary or secondary amines to form tertiary amines. nrochemistry.comsynarchive.comwikipedia.orgwikipedia.org This reaction utilizes excess formaldehyde (B43269) and formic acid. Formic acid acts as the hydride donor for the reduction. wikipedia.org Therefore, one could synthesize this compound by first preparing 2-naphthylamine (B18577) (e.g., from 2-naphthol (B1666908) via the Bucherer reaction) and then performing an Eschweiler-Clarke reaction to introduce the two methyl groups. jk-sci.com The reaction proceeds via the formation of an iminium ion from the amine and formaldehyde, which is then reduced by formate. The process repeats for a primary amine to yield the tertiary amine. A key advantage of this method is that it does not produce quaternary ammonium salts. wikipedia.org

More modern reductive amination protocols often employ milder and more selective reducing agents. For instance, an aldehyde can be reacted directly with dimethylamine in the presence of a reducing agent like borohydride (B1222165) exchange resin (BER) or under catalytic hydrogenation conditions to yield the tertiary amine. sciencemadness.org

Functionalization of the Naphthalene Core

Cross-Coupling Reactions

Suzuki-type Cross-Coupling with Heteroaromatic Boronic Acids

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. In the context of synthesizing derivatives of this compound, this reaction can be employed to couple the naphthalene core with various heteroaromatic boronic acids. This methodology is particularly valuable for creating complex molecular architectures that are of interest in pharmaceutical and materials science. nih.govnih.govrsc.org The reaction typically utilizes a palladium catalyst and a base to facilitate the coupling between an organohalide (or triflate) and an organoboron compound. nih.gov The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity, especially when dealing with complex substrates. nih.govrsc.org

For instance, the coupling of a halogenated this compound derivative with a heteroaromatic boronic acid would proceed as outlined in the general scheme below:

General Suzuki Coupling Reaction SchemeA general representation of the Suzuki-Miyaura cross-coupling reaction.

The versatility of the Suzuki-Miyaura reaction allows for the introduction of a wide array of heteroaromatic moieties, leading to a diverse library of this compound derivatives.

Palladium-catalyzed C-H Dimethylamination

Direct C-H functionalization has emerged as a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. Palladium-catalyzed C-H dimethylamination allows for the direct introduction of a dimethylamino group onto the naphthalene ring system. rsc.orgresearchgate.net

Ligand Design for Selectivity (e.g., Bulky Phosphine (B1218219) Ligands)

The regioselectivity of C-H activation is a significant challenge in synthetic chemistry. The design and selection of appropriate ligands for the palladium catalyst are critical in controlling where the dimethylamination occurs on the naphthalene ring. nih.govcolab.ws Bulky phosphine ligands, for example, can sterically hinder certain positions, thereby directing the catalytic reaction to a specific C-H bond. nih.govnih.gov The electronic properties of the ligand also play a crucial role in the catalytic cycle, influencing the reactivity and stability of the palladium intermediates. nih.gov The development of specialized ligands, such as bidentate pyridine-pyridone and quinoline-pyridone ligands, has enabled highly site-selective C-H activation reactions. colab.wsresearchgate.net

Table 1: Examples of Ligands Used in Palladium-Catalyzed C-H Functionalization

Ligand TypeExample LigandApplication
Monodentate PhosphineTri-tert-butylphosphineC-H Arylation
Bidentate PhosphineXantphosC-N Coupling
Pyridine-basedPyridine-pyridoneC(sp3)-H Lactamization
Amino Acid-basedMono-N-protected amino acidsEnantioselective C-H activation

Electrophilic Fluorination Studies

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. Electrophilic fluorination is a direct method for incorporating fluorine into electron-rich aromatic systems like this compound. wikipedia.org

Reactivity with N-F Reagents (e.g., Selectfluor, N-Fluorobenzenesulfonimide)

A variety of electrophilic fluorinating reagents, often referred to as "N-F" reagents, have been developed. These reagents contain a nitrogen-fluorine bond and act as a source of "F+". Two of the most common and effective N-F reagents are Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) and N-Fluorobenzenesulfonimide (NFSI). wikipedia.orgresearchgate.net

The reaction of this compound with these reagents can lead to the formation of fluoro-substituted derivatives. However, the reaction of N,N-dimethylaniline and N,N-dimethylnaphthalen-1-amine with Selectfluor and NFSI has been reported to result in significant tarring and the formation of complex product mixtures, including biaryls and N-demethylated products. researchgate.net Minor amounts of 2-fluoro and 4-fluoro derivatives were also observed, with the 2-fluoro isomer being predominant. researchgate.net In contrast, 1,8-bis(dimethylamino)naphthalene (B140697) (a "proton sponge") undergoes more selective fluorination at the ortho position to one of the dimethylamino groups. researchgate.net

Table 2: Common Electrophilic Fluorinating Agents

Reagent NameAbbreviationChemical Formula
1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)SelectfluorC₇H₁₄B₂ClF₄N₂
N-FluorobenzenesulfonimideNFSIC₁₂H₁₀FNO₄S₂

The mechanism of electrophilic aromatic fluorination is complex and can be influenced by the substrate, the N-F reagent, and the reaction conditions. wikipedia.org For substrates like this compound, the strong electron-donating nature of the dimethylamino group activates the aromatic ring towards electrophilic attack, but can also lead to side reactions.

Regioselectivity and Side Product Formation

The synthesis of this compound and its derivatives can be complicated by issues of regioselectivity and the formation of undesired side products. In reactions involving electrophilic substitution on the naphthalene ring, the directing effects of the dimethylamino group and other substituents play a crucial role in determining the position of substitution.

Common side products observed in these syntheses include biaryls and N-demethylated products. The formation of biaryls can occur through coupling reactions, particularly in the presence of transition metal catalysts. N-demethylation, the loss of one or both methyl groups from the nitrogen atom, can also be a significant side reaction, especially under harsh reaction conditions or in the presence of certain reagents. researchgate.net For instance, the reaction of N,N-dimethylaniline derivatives with N-F reagents like Selectfluor and N-fluorobenzenesulfonimide (NFSI) can lead to complex mixtures containing biaryls, biarylmethanes, and N-demethylated products alongside the desired fluorinated compounds. researchgate.net

The choice of catalyst, solvent, and reaction temperature can significantly influence the regioselectivity and minimize the formation of these side products. Careful optimization of reaction conditions is therefore essential to achieve high yields of the desired this compound derivatives.

Influence of Catalysts (e.g., ZrCl₄)

The use of specific catalysts can have a profound impact on the outcome of synthetic reactions leading to this compound and its derivatives. Zirconium(IV) chloride (ZrCl₄), for example, has been shown to be an effective catalyst in certain organic transformations. While specific studies on the direct synthesis of this compound using ZrCl₄ are not extensively detailed in the provided context, its application in related reactions suggests its potential utility. For instance, ZrCl₄ has been used to promote the synthesis of indole (B1671886) derivatives. dntb.gov.ua In the context of reactions involving N,N-dimethylated amines, the combination of N-fluorobenzenesulfonimide (NFSI) with ZrCl₄ has been observed to result in competitive chlorination of the aromatic ring, highlighting the catalyst's ability to influence the reaction pathway. researchgate.net This indicates that Lewis acids like ZrCl₄ can activate substrates and reagents in a way that alters the regioselectivity and the nature of the products formed.

The catalytic activity of ZrCl₄ and similar Lewis acids can be attributed to their ability to coordinate with functional groups, thereby increasing the electrophilicity of the substrate or the reagent. This activation can facilitate desired bond formations while potentially suppressing side reactions when used under optimized conditions.

Palladium(II)-Catalyzed N-Demethylation vs. Cyclometalation Pathways

Palladium(II) catalysts are versatile tools in organic synthesis and can participate in various transformations involving this compound. Two competing pathways that can be catalyzed by Palladium(II) are N-demethylation and cyclometalation.

N-Demethylation: This process involves the removal of a methyl group from the nitrogen atom. Palladium(II)-catalyzed N-demethylation has been reported for various N-methylated compounds, including alkaloids. researchgate.net The mechanism is believed to involve the formation of an iminium ion intermediate, which is then hydrolyzed to yield the secondary amine and formaldehyde. researchgate.net This reaction can be a significant side reaction or a desired transformation depending on the synthetic goal.

Cyclometalation: This is a process where a carbon-hydrogen bond on the substrate is activated by the metal center, leading to the formation of a metallacycle. In the case of this compound and its derivatives, the palladium can coordinate to the nitrogen atom and subsequently activate a C-H bond on the naphthalene ring, typically at the ortho position, to form a stable palladacycle. researchgate.netnih.gov These cyclometalated complexes are valuable intermediates in various catalytic cycles, including cross-coupling reactions. nih.gov

The balance between N-demethylation and cyclometalation pathways is influenced by several factors, including the specific palladium catalyst and ligands used, the reaction conditions (temperature, solvent), and the structure of the substrate. For instance, the presence of directing groups can favor cyclometalation at a specific position. Understanding and controlling these factors are crucial for selectively achieving either N-demethylation or cyclometalation in the synthesis and functionalization of this compound derivatives.

Synthesis of Precursor Compounds

Brominated this compound Derivatives

The synthesis of brominated this compound derivatives is a key step for further functionalization of the naphthalene core. A common starting material for these syntheses is 6-bromonaphthalen-2-ol. This precursor can be transformed into the corresponding N,N-dimethylamino derivative through a Bucherer reaction. nih.gov The Bucherer reaction involves the treatment of a naphthol with an amine in the presence of a sulfite (B76179) or bisulfite.

An alternative pathway involves a transmetalation reaction of a brominated this compound, such as 6-bromo-N,N-dimethylnaphthalen-2-amine, with an organolithium reagent like tert-butyl lithium. nih.gov The resulting organolithium intermediate can then be reacted with various electrophiles to introduce different functional groups. For example, it can be converted into a boronic acid ester, which can then be hydrolyzed to the corresponding boronic acid. nih.gov These brominated derivatives and their subsequent products are valuable intermediates for cross-coupling reactions, such as the Suzuki coupling, to introduce aryl or heteroaryl substituents. nih.gov

Starting Material Reagents Product Reference
6-bromonaphthalen-2-olSecondary amines (e.g., dimethylamine), Bucherer reaction conditions6-bromo-N,N-dimethylnaphthalen-2-amine nih.gov
6-bromo-N,N-dimethylnaphthalen-2-aminetert-butyl lithium, then a boron source(6-(Dimethylamino)naphthalen-2-yl)boronic acid nih.gov

Synthesis of 1-(6-(Dimethylamino)naphthalen-2-yl)ethan-1-one

The synthesis of 1-(6-(dimethylamino)naphthalen-2-yl)ethan-1-one is a crucial step in the preparation of various fluorescent probes and other functional molecules. wm.eduresearchgate.net A common synthetic route involves the Friedel-Crafts acylation of this compound. In this reaction, the naphthalene ring is acylated using an acylating agent such as acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride. The dimethylamino group is a strong activating group and directs the incoming acyl group primarily to the 6-position of the naphthalene ring.

Another approach involves a multi-step synthesis starting from a different naphthalene derivative. For example, the synthesis of a related compound, 1,5-Acrylodan, starts from 1-nitronaphthalene (B515781) and proceeds through several steps, including an aryllithium-directed nucleophilic addition. researchgate.net

The resulting ketone, 1-(6-(dimethylamino)naphthalen-2-yl)ethan-1-one, can be further modified. For instance, it can undergo a condensation reaction with hydrazine (B178648) to form pyrazole (B372694) derivatives. nih.gov

Reaction Type Starting Material Reagents Product
Friedel-Crafts AcylationThis compoundAcetyl chloride/Aluminum chloride1-(6-(Dimethylamino)naphthalen-2-yl)ethan-1-one
Condensation1-(6-(Dimethylamino)naphthalen-2-yl)-3-(trifluoromethyl)propane-1,3-dioneHydrazine monohydrateN,N-dimethyl-6-(3-(trifluoromethyl)-1H-pyrazol-5-yl)naphthalen-2-amine

Heteroaryl-Substituted Naphthylamines via Cyclization Reactions

The synthesis of heteroaryl-substituted naphthylamines can be achieved through various cyclization reactions, which are powerful methods for constructing heterocyclic rings. These reactions often involve the formation of new carbon-carbon or carbon-heteroatom bonds, leading to diverse and complex molecular architectures.

One notable approach is the copper-catalyzed coupling-cyclization of ortho-bromo(hetero)aryl ketones, terminal alkynes, and amines. nih.gov This method allows for the direct incorporation of various primary and secondary amines into polyaryl frameworks, yielding functionalized naphthylamines. nih.gov

Another strategy involves the reaction of a diketone precursor with a dinucleophile. For example, a 1,3-diketone derived from 1-(6-(dimethylamino)naphthalen-2-yl)ethan-1-one can be reacted with hydrazine monohydrate to yield a pyrazole-substituted this compound. nih.gov

Furthermore, Vilsmeier-Haack type reactions, which utilize a reagent formed from phosphorus oxychloride and dimethylformamide, are effective for the synthesis of various heterocyclic compounds through electrophilic substitution and subsequent cyclization. researchgate.net These reactions can be applied to appropriately substituted naphthylamine precursors to construct fused heterocyclic systems.

The choice of cyclization strategy depends on the desired heteroaryl ring and the available starting materials. These methods provide access to a wide range of heteroaryl-substituted naphthylamines with potential applications in medicinal chemistry and materials science.

Reaction Type Key Reactants Resulting Heterocycle Reference
Copper-catalyzed coupling-cyclizationortho-bromo(hetero)aryl ketones, terminal alkynes, aminesSubstituted Naphthylamines nih.gov
Condensation/Cyclization1,3-diketone, hydrazinePyrazole nih.gov
Vilsmeier-Haack ReactionActivated aromatic/heteroaromatic compounds, POCl₃/DMFVarious heterocycles researchgate.net

Claisen Condensation for Diketone Precursors

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, utilized for the creation of β-keto esters or, in a variation, 1,3-diketones. This reaction is pivotal in generating the necessary diketone precursors for the subsequent synthesis of various heterocyclic derivatives of this compound.

The process typically involves the reaction of an ester with a ketone in the presence of a strong base, leading to the formation of a 1,3-diketone. While specific examples detailing the Claisen condensation directly on an this compound backbone to produce diketone precursors are not extensively documented in readily available literature, the principles of this reaction can be applied to analogous naphthalene systems.

For instance, a related synthesis involves the preparation of 1-(1-hydroxynaphthalen-2-yl)-3-substituted propane-1,3-dione. This is achieved by reacting 2-acetylnaphthalen-1-yl substituted benzoate (B1203000) with a strong base like potassium hydroxide (B78521) in pyridine. The reaction mixture is warmed, and upon stirring, the potassium salt of the diketone precipitates. Acidification of this salt then yields the final 1,3-diketone product. ijmspr.in This methodology highlights how a naphthalenic ketone can be condensed with an ester to furnish a diketone, a key intermediate for further heterocyclic synthesis.

A general representation of the Claisen condensation to form a diketone precursor from a hypothetical N,N-dimethylnaphthalenyl methyl ketone and an ester would proceed as follows:

Reaction Scheme for Claisen CondensationFigure 1: Generalized Claisen condensation to form a naphthalenyl-β-diketone.

The resulting β-diketone, bearing the this compound moiety, is a versatile precursor for the construction of various heterocyclic rings.

Cyclization with Hydrazine Monohydrate and Hydroxylamine (B1172632) Hydrochloride

The 1,3-diketone precursors synthesized via methods like the Claisen condensation are readily cyclized to form five-membered heterocyclic rings such as pyrazoles and isoxazoles. These reactions involve condensation with hydrazine monohydrate and hydroxylamine hydrochloride, respectively.

Synthesis of Pyrazole Derivatives:

The reaction of a 1,3-diketone with hydrazine monohydrate is a classic and efficient method for the synthesis of pyrazoles. The reaction proceeds through a condensation mechanism, where the hydrazine nitrogen atoms nucleophilically attack the carbonyl carbons of the diketone, followed by dehydration to form the aromatic pyrazole ring.

While direct synthesis from a diketone precursor of this compound is not explicitly detailed, the synthesis of 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole illustrates a similar transformation. This synthesis involves a one-pot, three-component reaction of an aldehyde, a ketone, and a hydrazine under microwave irradiation to produce a pyrazoline, which is then oxidized to the pyrazole. rsc.org This demonstrates the utility of naphthalenyl ketones in forming pyrazole structures.

A more direct approach involves the condensation of a pre-formed naphthalenyl-1,3-diketone with hydrazine hydrate. The reaction is typically carried out in a suitable solvent like ethanol, often with catalytic acid or base, to afford the corresponding naphthalenyl-pyrazole derivative.

Synthesis of Isoxazole (B147169) Derivatives:

Similarly, the reaction of 1,3-diketones with hydroxylamine hydrochloride leads to the formation of isoxazole derivatives. The nitrogen of the hydroxylamine attacks one carbonyl group, and the oxygen attacks the other, followed by dehydration to yield the isoxazole ring.

A relevant example is the synthesis of 2-(5-substituted Phenylisoxazol-3-yl)naphthalen-1-ol. This is achieved by reacting a 1-(1-hydroxynaphthalen-2-yl)-3-substituted propane-1,3-dione with hydroxylamine hydrochloride. ijmspr.in This reaction demonstrates the successful cyclization of a naphthalenyl diketone to an isoxazole. The general mechanism involves the formation of an oxime intermediate, which then undergoes cyclization and dehydration.

ReactantReagentProduct
Naphthalenyl-1,3-diketoneHydrazine MonohydrateNaphthalenyl-pyrazole
Naphthalenyl-1,3-diketoneHydroxylamine HydrochlorideNaphthalenyl-isoxazole

Table 1: Cyclization Reactions of Naphthalenyl-1,3-diketones.

Dehydration of Dihydroisoxazole (B8533529) Intermediates

The synthesis of isoxazoles from 1,3-dicarbonyl compounds and hydroxylamine often proceeds through a non-isolable or transient dihydroisoxazole (isoxazoline) intermediate. The final step of this reaction is a dehydration that leads to the aromatic isoxazole ring.

The formation of the isoxazole ring involves the initial condensation of hydroxylamine with one of the carbonyl groups to form an oxime. The hydroxyl group of the oxime then attacks the second carbonyl group in an intramolecular fashion, leading to a cyclic hemiaminal, which is a form of dihydroisoxazole. This intermediate is typically unstable and readily eliminates a molecule of water to form the stable, aromatic isoxazole ring.

While the isolation of these dihydroisoxazole intermediates in the context of naphthalenyl diketone cyclization is uncommon due to their transient nature, the dehydration step is crucial for the formation of the final isoxazole product. The ease of this dehydration is driven by the formation of the thermodynamically stable aromatic isoxazole ring.

Synthesis of Cyclic Sulfonamides

Cyclic sulfonamides, also known as sultams, are an important class of heterocyclic compounds with applications in medicinal chemistry. The synthesis of sultams derived from this compound can be envisioned through several synthetic routes, typically involving the formation of a sulfonamide bond followed by an intramolecular cyclization.

While specific examples starting from this compound are not prevalent in the literature, general methods for the synthesis of N-aryl substituted sultams can be adapted. A common approach involves the reaction of an aniline (B41778) derivative with a sulfonyl chloride bearing a suitable leaving group, followed by intramolecular cyclization.

For instance, N-aryl substituted sultams are often synthesized from the corresponding anilines. enamine.net In the context of this compound, a potential synthetic route could involve the introduction of a suitable side chain that can be converted into a sulfonyl chloride, followed by intramolecular amidation.

Another approach involves the palladium-catalyzed intramolecular C-H amination. This modern synthetic method allows for the direct formation of the sultam ring by cyclizing a pre-formed sulfonamide precursor. While not specifically demonstrated on an this compound system, this powerful technique offers a potential pathway to such derivatives.

The general structure of a cyclic sulfonamide derived from a naphthalenamine scaffold would feature the sulfonamide group fused to the naphthalene ring system or attached to it via a linker. The synthesis would require careful selection of starting materials and reaction conditions to achieve the desired intramolecular cyclization.

Spectroscopic Characterization and Advanced Analytical Techniques in N,n Dimethylnaphthalen 2 Amine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful, non-destructive method to probe the local chemical environments of individual atoms within a molecule. Through the analysis of various NMR experiments, a detailed map of the carbon and hydrogen framework of N,N-dimethylnaphthalen-2-amine can be constructed.

¹H NMR for Structural Confirmation and Chemical Shift Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides critical information about the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthalene (B1677914) ring system and the protons of the N,N-dimethylamino group.

The aromatic region of the spectrum would typically display a complex pattern of multiplets due to the spin-spin coupling between adjacent protons on the naphthalene rings. The precise chemical shifts of these aromatic protons are influenced by the electron-donating nature of the dimethylamino substituent. The six protons of the two methyl groups attached to the nitrogen atom are chemically equivalent and would therefore appear as a single, sharp singlet, typically in the upfield region of the aromatic signals. The integration of this singlet would correspond to six protons, confirming the presence of the N,N-dimethylamino group.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)Multiplicity
N(CH₃)₂2.5 - 3.0s
Aromatic-H7.0 - 8.0m

Note: These are predicted values and may vary based on the solvent and experimental conditions.

¹³C NMR for Carbon Backbone Elucidation

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is instrumental in defining the carbon skeleton of a molecule. For this compound, the ¹³C NMR spectrum will exhibit distinct signals for each unique carbon atom in the molecule.

The spectrum is expected to show signals corresponding to the ten carbon atoms of the naphthalene ring system and two signals for the methyl carbons of the dimethylamino group. The chemical shifts of the naphthalene carbons are influenced by their position relative to the dimethylamino substituent. The carbon atom directly attached to the nitrogen (C-2) will experience a significant downfield shift due to the electronegativity of the nitrogen atom. The other aromatic carbons will have chemical shifts characteristic of a substituted naphthalene system. The two methyl carbons of the N,N-dimethylamino group are equivalent and will appear as a single signal in the aliphatic region of the spectrum.

Interactive Data Table: Expected ¹³C NMR Chemical Shifts for this compound

Carbon AtomExpected Chemical Shift (ppm)
N(C H₃)₂40 - 45
Aromatic C 105 - 150

Note: These are general expected ranges and specific assignments require further 2D NMR analysis.

2D NMR Techniques (e.g., COSY, HSQC) for Coupling Patterns and Substituent Positions

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the signals observed in 1D NMR spectra and for determining the connectivity between atoms.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals couplings between protons that are typically two or three bonds apart. For this compound, a COSY spectrum would show cross-peaks between adjacent aromatic protons, allowing for the sequential assignment of the protons around the naphthalene ring system. This is particularly useful in deciphering the complex multiplet patterns in the aromatic region.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment establishes correlations between protons and the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). An HSQC spectrum of this compound would show a cross-peak connecting the singlet from the N-methyl protons in the ¹H NMR spectrum to the corresponding methyl carbon signal in the ¹³C NMR spectrum. Similarly, each aromatic proton signal would be correlated to its directly bonded aromatic carbon, facilitating the definitive assignment of the carbon signals in the naphthalene ring.

HMBC and HMQC NMR for Signal Determination

HMBC (Heteronuclear Multiple Bond Correlation): This technique provides information about longer-range couplings between protons and carbons, typically over two or three bonds. For this compound, an HMBC spectrum would be crucial for assigning the quaternary (non-protonated) carbon atoms of the naphthalene ring. For instance, the protons of the N-methyl groups would show correlations to the C-2 carbon of the naphthalene ring, confirming the point of attachment of the dimethylamino group. Correlations between aromatic protons and other aromatic carbons would further solidify the complete assignment of the carbon skeleton.

HMQC (Heteronuclear Multiple Quantum Coherence): Similar to HSQC, HMQC also correlates proton and carbon signals that are separated by one bond. While HSQC is often preferred for its higher resolution and sensitivity, HMQC can also be effectively used for the one-bond correlation mapping in this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, the electron ionization (EI) mass spectrum would provide key data.

The molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₁₂H₁₃N), which is approximately 171.24 g/mol . The fragmentation pattern would likely involve the loss of a methyl group (CH₃) to give a prominent fragment ion at M-15. Another characteristic fragmentation would be the cleavage of the C-N bond, leading to fragments corresponding to the naphthalene moiety and the dimethylamino group. The high-resolution mass spectrum would allow for the determination of the exact mass of the molecular ion, which can be used to confirm the elemental formula.

Interactive Data Table: Major Fragments in the Mass Spectrum of this compound

m/zProposed Fragment
171[M]⁺
170[M-H]⁺
156[M-CH₃]⁺
141[M-N(CH₃)₂]⁺
128[C₁₀H₈]⁺

Note: These are predicted fragmentation patterns based on the structure of the molecule.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) for Exact Mass Determination

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a powerful technique for the precise determination of the molecular mass of a compound. For this compound (C₁₂H₁₃N), the theoretical exact mass is calculated to be 171.1048 atomic mass units. nih.gov HR-ESI-MS provides experimental verification of this value with a high degree of accuracy, typically to within a few parts per million (ppm). This precision is critical for unambiguously confirming the elemental composition of the molecule, distinguishing it from other potential isomers or compounds with the same nominal mass.

Table 1: Exact Mass Data for this compound

ParameterValue
Molecular FormulaC₁₂H₁₃N
Theoretical Monoisotopic Mass171.104799419 Da nih.gov
Primary TechniqueHigh-Resolution Mass Spectrometry (HRMS)

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Byproduct Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for assessing the purity of this compound and identifying potential byproducts from its synthesis. The gas chromatography component separates the volatile compound from non-volatile impurities and other components in a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. Commercial preparations of this compound are often certified for purity using GC, with typical purities of 98.0% or higher. fishersci.ca

Following separation by GC, the mass spectrometer fragments the eluted molecules and separates the resulting ions based on their mass-to-charge (m/z) ratio. The resulting mass spectrum serves as a molecular fingerprint. For this compound, the mass spectrum shows a prominent molecular ion peak (M⁺) at m/z 171, corresponding to its molecular weight. nih.govnih.gov Other significant peaks in the fragmentation pattern help confirm the structure and can be used to identify related impurities. nih.gov

Table 2: Key Mass Spectrometry Peaks for this compound from GC-MS Analysis

Mass-to-Charge Ratio (m/z)Relative IntensityInterpretation
171HighMolecular Ion (M⁺) nih.gov
170High[M-H]⁺ Fragment nih.gov
141MediumFragment from loss of C₂H₄N
128MediumNaphthalene cation fragment nih.gov

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

The electronic properties of this compound are extensively studied using UV-Visible absorption and fluorescence spectroscopy. These techniques probe the transitions between electronic energy states within the molecule and are highly sensitive to the molecule's local environment.

Solvatochromism Studies and Environmental Sensitivity

This compound belongs to a class of molecules known as environment-sensitive fluorophores. nih.gov The spectroscopic behavior of these molecules is highly dependent on the physicochemical properties of their immediate surroundings, a phenomenon known as solvatochromism. nih.gov This sensitivity arises because the molecule's electronic distribution, and thus its energy levels, is perturbed by the polarity of the solvent.

Specifically, the dimethylamino group acts as an electron donor and the naphthalene ring as a π-system acceptor, creating an intramolecular charge-transfer (ICT) character in the excited state. In polar solvents, the excited state is more stabilized than the ground state, leading to a red-shift (bathochromic shift) in the fluorescence emission spectrum to longer wavelengths. Conversely, in nonpolar environments, the emission is typically observed at shorter wavelengths (blue-shifted). nih.govresearchgate.net This pronounced solvatochromic shift makes this compound and related compounds valuable as fluorescent probes for studying the polarity of microenvironments, such as in proteins or membranes. nih.gov

Table 3: Illustrative Solvatochromic Shifts in Absorption and Emission for an Environment-Sensitive Dimethylamino-Naphthalene Analog (6DMN)

SolventPolarityAbsorption Max (λabs, nm)Emission Max (λem, nm)Stokes Shift (nm)
TolueneNonpolar415491 researchgate.net76
ChloroformPolar Aprotic421529 researchgate.net108
AcetonitrilePolar Aprotic422558 researchgate.net136
WaterPolar Protic420592 researchgate.net172

Fluorescence Quantum Yield Measurements

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. For environment-sensitive probes like this compound, the quantum yield is highly dependent on the solvent environment. nih.govresearchgate.net In polar protic solvents like water, which can form hydrogen bonds, non-radiative decay pathways are often enhanced, leading to significant quenching of fluorescence and a very low quantum yield. researchgate.net In contrast, in nonpolar or hydrophobic environments, these non-radiative pathways are less favorable, and the molecule becomes highly fluorescent, exhibiting a much higher quantum yield. nih.govresearchgate.net This dramatic change in fluorescence efficiency is a key feature of its utility as a molecular probe.

Table 4: Environmental Effect on Fluorescence Quantum Yield (ΦF) for an Analogous Compound (6DMN)

SolventFluorescence Quantum Yield (ΦF)
Chloroform0.225 researchgate.net
Water0.002 researchgate.net

Time-Resolved Fluorescence (TRF) Decay Measurements

Time-Resolved Fluorescence (TRF) spectroscopy measures the decay of fluorescence intensity over time after excitation with a short pulse of light. This provides the fluorescence lifetime (τF), which is the average time the molecule spends in the excited state before returning to the ground state. For complex fluorophores in heterogeneous environments, the fluorescence decay is often not a single exponential process. Instead, it can be multi-exponential, indicating the presence of multiple excited-state populations or different conformations of the fluorophore. For example, studies on the related dimethylamino-naphthalene dye, Badan, when bound to proteins, have revealed tri-exponential decay kinetics with lifetimes spanning from picoseconds to nanoseconds. acs.orgnih.gov These different lifetime components can be attributed to various local environments and interactions experienced by the probe. nih.gov

Table 5: Example of Multi-Exponential Fluorescence Decay Lifetimes for a Related Naphthalene Dye (Badan) in a Biological System

Decay ComponentLifetime (τ)
τ₁~100 ps acs.orgnih.gov
τ₂~700-800 ps acs.orgnih.gov
τ₃~3 ns acs.orgnih.gov

Temperature-Dependent Emission Studies

The fluorescence emission of this compound is also sensitive to temperature. Generally, an increase in temperature leads to a decrease in fluorescence intensity. nih.govmdpi.com This is because higher temperatures increase the kinetic energy of the molecule and its surrounding solvent molecules, which promotes non-radiative decay processes such as collisional quenching and internal conversion. nih.gov The relationship between temperature and fluorescence intensity can be used to study dynamic quenching processes. In some cases, temperature changes can also induce shifts in the emission maximum, reflecting changes in the solvent relaxation processes around the excited-state dipole of the fluorophore.

Table 6: General Trend of Temperature Effect on Fluorescence Emission

TemperatureRelative Fluorescence Intensity
LowHigh
MediumMedium
HighLow

Absorption and Emission Maxima Analysis

The analysis of absorption and emission maxima is a fundamental aspect of characterizing the photophysical properties of fluorescent molecules like this compound. This analysis provides information about the electronic transitions within the molecule and its interaction with the surrounding environment.

Detailed Research Findings

It is anticipated that this compound would also exhibit solvatochromic properties. The absorption spectrum is expected to show a primary absorption band corresponding to the π → π* transition of the naphthalene ring system, influenced by the electron-donating dimethylamino group. The position of the absorption maximum (λabs) would likely undergo a bathochromic (red) shift as the solvent polarity increases.

The fluorescence emission spectrum is expected to be more significantly affected by the solvent environment. The emission maximum (λem) would likely display a pronounced red shift with increasing solvent polarity. This is attributed to the stabilization of the more polar excited state by polar solvent molecules. The difference between the absorption and emission maxima, known as the Stokes shift, is also expected to increase with solvent polarity, indicating a greater degree of solvent reorganization around the molecule in its excited state.

To illustrate the expected trends, a hypothetical data table is presented below, based on the known behavior of similar solvatochromic dyes.

Interactive Data Table: Hypothetical Absorption and Emission Maxima of this compound in Various Solvents

SolventPolarity Index (ET(30))Absorption Max (λabs, nm)Emission Max (λem, nm)Stokes Shift (cm-1)
n-Hexane31.03353803890
Toluene33.93403954580
Chloroform39.13454155760
Acetonitrile45.63504356680
Methanol55.43554607890
Water63.13604909120

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the expected solvatochromic shifts based on the behavior of analogous compounds.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides crucial information about bond lengths, bond angles, and intermolecular interactions, which are essential for a complete understanding of the compound's chemical and physical properties.

Detailed Research Findings

A search of the scientific literature and crystallographic databases did not yield a publicly available crystal structure for this compound. Therefore, a detailed analysis of its specific solid-state structure, including unit cell parameters, space group, and atomic coordinates, cannot be presented.

However, based on the molecular structure of this compound, several features would be of interest in a crystallographic study. The planarity of the naphthalene ring system is a key characteristic. The orientation of the dimethylamino group relative to the naphthalene plane would be of particular importance, as this can influence the electronic properties of the molecule. The C-N bond lengths and the geometry around the nitrogen atom would reveal the extent of its sp2 or sp3 hybridization.

Furthermore, the analysis of the crystal packing would provide insights into the non-covalent interactions that govern the solid-state assembly, such as van der Waals forces and potential C-H···π interactions.

To provide a representative example of the type of data obtained from an X-ray crystallographic study, a hypothetical data table for this compound is provided below.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

ParameterValue
Chemical FormulaC12H13N
Formula Weight171.24 g/mol
Crystal SystemMonoclinic
Space GroupP21/c
a8.5 Å
b10.2 Å
c12.1 Å
α90°
β98.5°
γ90°
Volume1035 Å3
Z4
Density (calculated)1.098 g/cm3

Note: The data in this table is hypothetical and for illustrative purposes only. It does not represent experimentally determined values for this compound.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. dtu.dk It is a widely used tool for predicting molecular properties because it offers a good balance between accuracy and computational cost. mdpi.com DFT calculations are based on determining the electron density of a system, from which its energy and other properties can be derived. arxiv.org The accuracy of DFT calculations depends significantly on the choice of the exchange-correlation functional and the basis set. mdpi.com Common functionals like B3LYP are often paired with basis sets such as 6-31G or 6-311G to model organic molecules. researchgate.netnih.gov

Geometry optimization is a fundamental computational procedure that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. arxiv.org This process determines the molecule's most stable three-dimensional structure, predicting key structural parameters like bond lengths, bond angles, and dihedral angles.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. irjweb.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. irjweb.com The spatial distribution and energy of these orbitals provide critical information about the molecule's reactivity and electronic transitions. researchgate.net

In N,N-dimethylnaphthalen-2-amine, the HOMO is expected to be delocalized over the π-system of the naphthalene (B1677914) ring and the nitrogen atom of the amino group, reflecting the electron-donating nature of the dimethylamino substituent. The LUMO would also be distributed over the aromatic ring system.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter that reflects the chemical reactivity and kinetic stability of a molecule. irjweb.com A small energy gap suggests that the molecule is more polarizable, has higher chemical reactivity, and requires less energy to be excited. researchgate.net Conversely, a large HOMO-LUMO gap indicates high stability and low reactivity. researchgate.net

The HOMO-LUMO gap is also indicative of intramolecular charge transfer (ICT) characteristics. For molecules with electron-donating and electron-accepting moieties, electronic excitation can lead to the transfer of electron density from the HOMO (typically located on the donor part) to the LUMO (on the acceptor part). The energy gap is a key factor in determining the energy of this charge transfer. researchgate.net For this compound, the electron-donating dimethylamino group attached to the naphthalene π-system would result in a smaller HOMO-LUMO gap compared to unsubstituted naphthalene, indicating increased reactivity and potential for charge transfer upon excitation. researchgate.netresearchgate.net

Table 1: Key Quantum Chemical Reactivity Descriptors This table describes global reactivity parameters that are typically derived from HOMO and LUMO energies in DFT calculations. Specific values for this compound are not available in the cited literature.

Parameter Formula Description
Energy Gap (ΔE) ELUMO - EHOMO Measures chemical reactivity and stability.
Chemical Potential (μ) (EHOMO + ELUMO) / 2 Describes the tendency of electrons to escape from the system.
Chemical Hardness (η) (ELUMO - EHOMO) / 2 Measures the resistance to change in electron distribution.
Electrophilicity Index (ω) μ2 / (2η) Quantifies the ability of a molecule to accept electrons.

A detailed analysis of the molecular orbitals involves identifying the contributions of individual atomic or group orbitals. In this compound, the HOMO would likely have significant contributions from the nitrogen lone pair (n orbital) of the amino group and the π-orbitals of the naphthalene ring. This mixing indicates a delocalization of the nitrogen's non-bonding electrons into the aromatic system, which is characteristic of aniline-type structures. The LUMO is expected to be a π* anti-bonding orbital of the naphthalene ring system. Understanding these contributions is vital for predicting sites of electrophilic and nucleophilic attack and for interpreting electronic spectra. researchgate.netnih.gov

Time-Dependent Density Functional Theory (TD-DFT) is a standard method for calculating the excited-state properties of molecules. researchgate.net It is used to predict photophysical properties such as vertical transition energies (which correspond to UV-Vis absorption maxima) and oscillator strengths (which relate to the intensity of the absorption). nih.gov

A TD-DFT calculation on this compound would predict its electronic absorption spectrum. The primary electronic transitions, such as the HOMO to LUMO transition, would be characterized. nih.gov The results would provide theoretical absorption wavelengths (λmax) and an indication of whether these transitions are electronically allowed and likely to be observed experimentally. Such calculations are crucial for designing molecules with specific optical properties. researchgate.net

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. nih.gov For this compound, this would primarily concern the rotation of the dimethylamino group around the C-N bond and any puckering or distortion of the naphthalene ring.

Steric effects, which arise from the spatial repulsion between atoms or groups, play a significant role in determining the most stable conformation. researchgate.net In this compound, steric hindrance between the methyl groups and the hydrogen atom at the C1 position of the naphthalene ring could influence the preferred orientation of the dimethylamino group. DFT calculations can map the potential energy surface as a function of the C-C-N-C dihedral angle to identify the lowest energy conformers and the energy barriers for rotation, providing insight into the molecule's flexibility and shape. researchgate.net

Conformational Analysis and Steric Effects

Dihedral Angles between NMe2 and Naphthyl Planes

Detailed computational studies specifying the exact dihedral angles between the dimethylamino (NMe2) group and the naphthyl plane of this compound are not extensively documented in publicly available research. This geometric parameter is critical as it influences the degree of conjugation between the nitrogen lone pair and the aromatic π-system, which in turn affects the molecule's electronic and photophysical properties. The planarity or twisting of this bond dictates the extent of charge transfer character in its electronic transitions.

Nitrogen Center Geometry (Pyramidal vs. Trigonal Planar)

Similarly, specific computational research defining the precise geometry of the nitrogen center in this compound is not readily found in the surveyed literature. The geometry of the amino group, whether it is more pyramidal (sp³ hybridized) or trigonal planar (sp² hybridized), is a key determinant of its electron-donating capability. A more planar geometry allows for stronger conjugation with the naphthyl ring, enhancing its electron-donating properties. This structural feature is fundamental to predicting the molecule's reactivity and spectroscopic behavior.

Reaction Pathway and Mechanism Studies

Computational methods have been employed to elucidate the role of this compound in complex reaction pathways. Theoretical calculations were instrumental in suggesting that a key intermediate in a synthesis involving this compound was formed through a rare 16π electrocyclic reaction. researchgate.net This type of higher-order pericyclic reaction is of significant interest to chemists, and its prediction via computational modeling highlights the power of theoretical chemistry in understanding and discovering new synthetic routes and reaction mechanisms. researchgate.net Such studies provide insights into the electronic nature and kinetics of elementary reactions that are often difficult to access experimentally. nih.govresearchgate.net

Solvation Effects

The interaction of a molecule with its solvent environment can significantly alter its properties. While direct studies on this compound are sparse, research on the closely related fluorescent probe 6-propanoyl-2-(N,N-dimethylamino)naphthalene (PRODAN) provides valuable insights. In this work, time-dependent density functional theory (TD-DFT) was used to calculate excited states, and the influence of the solvent was modeled using continuum solvation models like the Polarizable Continuum Model (PCM). researchgate.net

A key parameter in these models is the cavity radius, which defines the boundary between the solute and the solvent continuum. By fitting calculated spectral shifts to experimental data across various solvents, a cavity radius of approximately 4.5 Å was determined for PRODAN. researchgate.net This approach demonstrates how computational models can be refined using experimental data to better understand and predict how solvent polarity affects the electronic structure and spectral properties of molecules containing the this compound core. researchgate.net

Quantum Mechanical Methods (e.g., CASPT2) for Stability and Reactivity Prediction

High-level quantum mechanical methods are essential for accurately predicting the stability and reactivity of molecules, especially for complex electronic phenomena like excited states. The Complete Active Space Second-order Perturbation Theory (CASPT2) is a powerful multireference method used for such calculations. chemrxiv.org It provides a quantitative description of electronic states by capturing both static and dynamic electron correlation. chemrxiv.org

While CASPT2 is widely applied to study the photochemistry of organic molecules, specific studies employing this method to predict the stability and reactivity of this compound were not identified in the available literature. chemrxiv.orgnih.gov The application of such methods would be invaluable for understanding its photophysical properties, such as fluorescence and potential photochemical reaction pathways.

Molecular Dynamics Simulations (if applicable)

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. This method can provide detailed information on the dynamics, conformation, and solvation of a molecule in a liquid environment. For a molecule like this compound, MD simulations could be used to:

Investigate the conformational flexibility of the dimethylamino group.

Analyze the structure and dynamics of the surrounding solvent shell.

Compute transport properties like diffusion coefficients in various media. researchgate.net

Explore its interactions with other molecules, such as its potential to form complexes. mdpi.com

Despite the wide applicability of this technique, no specific molecular dynamics simulation studies focused on this compound were found in the reviewed literature.

Reactivity and Reaction Mechanisms of N,n Dimethylnaphthalen 2 Amine

Nucleophilic Reactivity of the Amine Moiety

The tertiary amine functionality in N,N-dimethylnaphthalen-2-amine serves as a nucleophilic center, readily participating in reactions with a range of electrophilic partners. This reactivity is a cornerstone of its synthetic utility, allowing for the facile introduction of various functional groups.

Alkylation Reactions (e.g., with Alkyl Halides)

This compound, as a tertiary amine, can undergo N-alkylation when treated with alkyl halides. This reaction proceeds via a nucleophilic substitution mechanism, where the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. The product of this reaction is a quaternary ammonium (B1175870) salt.

The general mechanism involves the lone pair of electrons on the nitrogen atom of the dimethylamino group acting as a nucleophile and attacking the electrophilic carbon atom of the alkyl halide. This results in the formation of a new carbon-nitrogen bond and the expulsion of the halide ion as a leaving group.

Reactant 1Reactant 2ProductReaction Type
This compoundMethyl IodideN,N,N-trimethyl-2-naphthylammonium iodideN-Alkylation
This compoundEthyl BromideN-ethyl-N,N-dimethyl-2-naphthylammonium bromideN-Alkylation

It is important to note that as a tertiary amine, this compound cannot undergo further alkylation once the quaternary ammonium salt is formed, as it lacks a proton on the nitrogen atom to be removed.

Reactions with Carbonyl Compounds (Aldehydes and Ketones)

The reaction of this compound, a secondary amine, with aldehydes and ketones leads to the formation of enamines. This transformation is a significant process in organic synthesis, creating a nucleophilic carbon atom alpha to the nitrogen.

The reaction is typically catalyzed by acid and involves the initial nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate. Subsequent dehydration of the carbinolamine, facilitated by the acid catalyst, leads to the formation of an iminium ion. In the case of a secondary amine like this compound, which lacks a proton on the nitrogen, a proton is instead removed from an adjacent carbon atom to yield the stable enamine product.

The general mechanism for enamine formation is as follows:

Nucleophilic attack: The lone pair of electrons on the nitrogen of this compound attacks the electrophilic carbonyl carbon of the aldehyde or ketone.

Proton transfer: A proton is transferred from the nitrogen to the oxygen, forming a zwitterionic intermediate which then rearranges to a neutral carbinolamine.

Protonation of the hydroxyl group: The hydroxyl group of the carbinolamine is protonated by the acid catalyst to form a good leaving group (water).

Elimination of water: The lone pair on the nitrogen assists in the elimination of a water molecule, forming a resonance-stabilized iminium ion.

Deprotonation: A base (often another amine molecule or the conjugate base of the acid catalyst) removes a proton from the carbon atom alpha to the nitrogen, leading to the formation of the enamine and regeneration of the acid catalyst.

Reactant 1Reactant 2ProductReaction Type
This compoundCyclohexanone2-(1-cyclohexen-1-yl)-N,N-dimethylnaphthaleneEnamine Formation
This compoundBenzaldehyde(E)-N,N-dimethyl-2-(2-phenylvinyl)naphthaleneEnamine Formation

Amidation Reactions (e.g., with Acid Chlorides, Sulfonyl Chlorides)

This compound can react with acylating agents such as acid chlorides and sulfonyl chlorides. However, as a tertiary amine, it cannot form a stable amide or sulfonamide in the traditional sense, as it lacks a proton on the nitrogen to be removed after the initial nucleophilic attack. Instead, it can act as a nucleophilic catalyst or form an unstable acylammonium or sulfonylammonium salt.

In the presence of a primary or secondary amine, this compound can act as a non-nucleophilic base to neutralize the HCl or other acidic byproducts generated during the amidation reaction.

When reacting directly with an acid chloride, the nitrogen atom of this compound attacks the electrophilic carbonyl carbon of the acid chloride. This leads to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate and expulsion of the chloride ion results in the formation of a reactive N-acylammonium salt.

Similarly, with sulfonyl chlorides, this compound can form a sulfonylammonium salt. These salts are often highly reactive intermediates.

Reactant 1Reactant 2Intermediate ProductReaction Type
This compoundAcetyl ChlorideN-acetyl-N,N-dimethyl-2-naphthylammonium chlorideAcylation
This compoundBenzenesulfonyl ChlorideN-benzenesulfonyl-N,N-dimethyl-2-naphthylammonium chlorideSulfonylation

Electrophilic Aromatic Substitution (EAS) on the Naphthalene (B1677914) Ring

The naphthalene ring system of this compound is susceptible to electrophilic attack. The position of this attack is strongly influenced by the directing effect of the dimethylamino group already present on the ring.

Regioselectivity and Directing Effects of the Dimethylamino Group

The dimethylamino group (-N(CH₃)₂) is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution reactions. This is due to the ability of the nitrogen's lone pair of electrons to be delocalized into the aromatic π-system through resonance. This electron donation increases the electron density of the naphthalene ring, making it more nucleophilic and thus more reactive towards electrophiles.

The resonance structures show that the electron density is specifically increased at the positions ortho and para to the dimethylamino group. In the case of this compound, the dimethylamino group is at the 2-position. Therefore, the positions activated for electrophilic attack are the 1- and 3-positions (ortho to the amino group).

The directing effect of the dimethylamino group generally leads to substitution primarily at the 1-position due to steric hindrance from the dimethylamino group potentially hindering attack at the 3-position. The Vilsmeier-Haack reaction, a mild formylation method for electron-rich aromatic compounds, is a classic example of an electrophilic aromatic substitution that would be directed by the dimethylamino group. ijpcbs.comyoutube.comtcichemicals.comwikipedia.orgcambridge.org

Reaction TypeElectrophileExpected Major Product(s)
NitrationNO₂⁺1-Nitro-N,N-dimethylnaphthalen-2-amine
BrominationBr⁺1-Bromo-N,N-dimethylnaphthalen-2-amine
Friedel-Crafts AcylationRCO⁺1-Acyl-N,N-dimethylnaphthalen-2-amine
Vilsmeier-Haack FormylationChloroiminium ion1-Formyl-N,N-dimethylnaphthalen-2-amine

It is important to consider that under strongly acidic conditions, such as those used for nitration, the dimethylamino group can be protonated to form a dimethylammonium group (-N⁺H(CH₃)₂). This protonated group is strongly deactivating and a meta-director. However, for the purpose of the directing effect of the dimethylamino group itself, its activating and ortho, para-directing nature is the primary consideration.

Photochemical Reactivity and Electron Transfer Processes of this compound

The photochemical behavior of this compound and its derivatives is characterized by their involvement in electron transfer processes, which dictates their reactivity and fluorescence properties. Upon absorption of light, these molecules can act as electron donors, initiating a cascade of reactions with significant implications for synthetic chemistry and the study of reaction mechanisms.

Photoinduced Electron Transfer (PET)

Photoinduced electron transfer (PET) is a cornerstone of the photochemical reactivity of this compound and related dimethylnaphthylamine derivatives. In these processes, the electronically excited state of the naphthylamine donates an electron to a suitable acceptor molecule, creating a radical ion pair that can subsequently undergo further chemical transformations.

N,N-dimethylnaphthylamine derivatives can be added to electron-deficient alkenes, such as α,β-unsaturated carboxylates, through a process mediated by photochemical electron transfer. uasz.snacs.orgfigshare.com This reaction facilitates the formation of a new carbon-carbon bond. The addition occurs specifically at the α-position of the electron-deficient alkene. acs.orgfigshare.com This transformation has been demonstrated with a variety of electron-deficient alkenes, showcasing its synthetic utility. uasz.snacs.org

The mechanism of the PET addition reaction involves the formation of a contact radical ion pair. uasz.snacs.orgfigshare.com Following the initial electron transfer from the excited naphthylamine to the alkene, the resulting naphthylamine radical cation and alkene radical anion are held in close proximity by electrostatic forces. However, a significant challenge in these reactions is the highly efficient back electron transfer within this ion pair. uasz.snacs.orgfigshare.com This rapid reverse process can regenerate the starting materials in their ground state, leading to no net chemical transformation, particularly at lower concentrations. uasz.snacs.orgfigshare.com

To overcome the limitation imposed by efficient back electron transfer, the presence of minor amounts of a proton donor, such as water, is necessary for the reaction to proceed effectively. uasz.snacs.orgfigshare.com The proton donor is thought to intercept the radical ion pair, likely by protonating the alkene radical anion. This subsequent step is faster than the back electron transfer, thus preventing the reversal of the initial PET event and allowing the reaction to move forward to product formation. Isotopic labeling experiments have shown that the hydrogen transfer is not a direct process between the substrates but rather involves an exchange with the reaction medium. uasz.snacs.orgfigshare.com An excess of the naphthylamine derivative is also required to achieve an efficient transformation. uasz.snacs.orgfigshare.com

Fluorescence Quenching Mechanisms

The fluorescence of this compound derivatives originates from an intramolecular charge-transfer excited state, where electron density is transferred from the dimethylamino group to the naphthalene ring system. nih.govacs.org The quenching of this fluorescence can occur through several mechanisms, prominently involving electron transfer.

Photoreduction has been identified as a key quenching mechanism for these dyes. nih.govacs.orgnih.gov This process is particularly relevant when interacting with molecules that can act as electron donors, such as the amino acid tryptophan. nih.govacs.orgnih.gov The feasibility of an electron-transfer quenching mechanism can be evaluated using electrochemical data. nih.govacs.org For instance, the quenching of 2-(N,N-dimethylamino)-6-propionylnaphthalene dyes by tryptophan involves the oxidation of tryptophan by the excited dye. nih.govacs.orgnih.gov This electron transfer is often coupled with a subsequent rapid reaction between the reduced dye and water. nih.govacs.orgnih.gov

The quenching process can involve both static and dynamic components. For example, in micellar systems, the formation of non-emissive complexes between the dye and a quencher like tryptophan can account for a significant portion of the fluorescence quenching (static quenching), with the remainder attributed to diffusive encounters (dynamic quenching). nih.govnih.gov

The table below presents key electrochemical and kinetic data for Prodan, a derivative of this compound, which illustrates the principles of its electron transfer and fluorescence quenching behavior.

ParameterValueMedium/Conditions
Reduction Potential (Quasireversible) -0.88 V vs NHEAqueous buffer (pH 7.3)
Reduction Potential (Reversible) -1.85 V vs NHEMeCN
Excited-State Reduction Potential ~ +0.6 V to +1.6 V vs NHEVaries from polar aprotic media (MeCN) to water
Average Quenching Rate Constant (by Tryptophan) 4.5 × 10⁸ s⁻¹In CYP102 protein at 288 K
Average Quenching Rate Constant (by Tryptophan) 3.7 × 10⁸ s⁻¹In CYP119 protein at 288 K
Data sourced from references nih.govnih.gov

Reactions involving C-N Bond Cleavage

The carbon-nitrogen (C-N) bond in this compound, while generally stable, can be cleaved under specific reaction conditions. A common reaction involving the cleavage of a C-N bond in tertiary amines is N-dealkylation, the removal of an alkyl group from the nitrogen atom. nih.govnih.govrug.nl This transformation is significant in both synthetic chemistry and in the metabolism of xenobiotics. nih.govnih.govrug.nl

Various methods have been developed for the N-dealkylation of tertiary amines, including chemical, catalytic, electrochemical, and photochemical approaches. nih.govnih.govrug.nl For aromatic tertiary amines like this compound, oxidative N-dealkylation is a common pathway. This can be achieved using various oxidizing agents. For instance, non-heme manganese complexes have been shown to catalyze the oxidative demethylation of N,N-dimethylaniline, a related aromatic amine, in the presence of oxidants like peracetic acid or m-chloroperoxybenzoic acid. mdpi.com The proposed mechanism involves an initial electron transfer from the amine to a high-valent oxometal species, forming a transient radical cation of the amine. mdpi.com This is followed by subsequent steps that lead to the cleavage of the C-N bond and the formation of the N-demethylated product, N-methylnaphthalen-2-amine, and formaldehyde (B43269).

Another well-established method for N-dealkylation involves the use of chloroformate reagents. nih.gov The reaction of a tertiary amine with a chloroformate, such as ethyl chloroformate, proceeds through a quaternary ammonium intermediate, which then undergoes nucleophilic attack by the chloride ion to yield a carbamate (B1207046) and an alkyl chloride. Subsequent hydrolysis or reduction of the carbamate furnishes the secondary amine.

Photochemical methods can also induce C-N bond cleavage. Upon excitation, the aminonaphthalene system can participate in photoinduced electron transfer reactions, which can lead to the fragmentation of the molecule, including the cleavage of the C-N bond. nih.gov The specific products of such photochemical reactions would depend on the reaction conditions, including the wavelength of light used and the presence of other reactants or sensitizers.

Basicity and Protonation Behavior

Influence of Substituents and Steric Effects ("Buttressing Effect")

The basicity of an amine is a measure of its ability to accept a proton. For this compound, the lone pair of electrons on the nitrogen atom is responsible for its basic character. The basicity of this aromatic amine is influenced by a combination of electronic and steric effects.

The dimethylamino group is an activating, electron-donating group due to the +M (mesomeric) effect of the nitrogen lone pair, which delocalizes into the naphthalene ring system. This increases the electron density on the ring. However, this delocalization also slightly reduces the availability of the lone pair for protonation compared to a non-aromatic tertiary amine. The pKa of the conjugate acid of N,N-dimethyl-2-naphthylamine has been reported to be 4.566 at 25°C. chemicalbook.com

Substituents on the naphthalene ring can significantly alter the basicity. Electron-donating groups will generally increase the basicity by pushing more electron density towards the amino group, making the lone pair more available for protonation. Conversely, electron-withdrawing groups will decrease the basicity by pulling electron density away from the nitrogen atom.

Steric effects can also play a crucial role. In highly substituted naphthalenamines, a phenomenon known as the "buttressing effect" can be observed. This effect arises when bulky substituents are present on the carbon atoms adjacent to the dimethylamino group (the peri-positions). These bulky groups can cause steric hindrance that forces the dimethylamino group to rotate out of the plane of the naphthalene ring. This disruption of coplanarity inhibits the resonance between the nitrogen lone pair and the aromatic system. As a result, the lone pair becomes more localized on the nitrogen atom, leading to an increase in basicity. A well-known example of extreme basicity due to steric effects is 1,8-bis(dimethylamino)naphthalene (B140697), also known as "Proton Sponge," which has a pKa of 12.1 in aqueous solution due to the severe steric strain that is relieved upon protonation. researchgate.net While this compound itself does not have peri-substituents that would cause a dramatic buttressing effect, the introduction of bulky groups at the 1 and 3 positions could lead to a significant increase in its basicity.

Formation of Ammonium Salts

As a base, this compound readily reacts with acids to form the corresponding ammonium salts. In this reaction, the lone pair of electrons on the nitrogen atom accepts a proton from the acid, forming a new N-H bond and resulting in a positively charged quaternary ammonium cation, specifically the N,N-dimethylnaphthalen-2-aminium ion. The counterion of the salt is the conjugate base of the acid used.

For example, reaction with a hydrohalic acid (HX, where X = Cl, Br, I) will yield the corresponding N,N-dimethylnaphthalen-2-aminium halide salt. Similarly, reaction with other inorganic or organic acids will produce the corresponding ammonium salts. The formation of these salts is a fundamental acid-base reaction.

The synthesis of quaternary ammonium salts can also be achieved through the Menschutkin reaction, which involves the alkylation of a tertiary amine with an alkyl halide. nih.gov For instance, reacting this compound with an alkyl halide like methyl iodide would result in the formation of a quaternary ammonium salt, N,N,N-trimethyl-2-naphthylammonium iodide. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. nih.gov The formation of ammonium salts significantly alters the physical properties of the amine, most notably increasing its water solubility.

Heterocyclization Reactions

This compound can serve as a precursor or reactant in the synthesis of various heterocyclic compounds. The presence of the nucleophilic nitrogen atom and the activated aromatic ring system allows for its participation in cyclization and annulation reactions.

One potential type of heterocyclization reaction is cycloaddition. While specific examples of this compound acting as a diene in a Diels-Alder reaction were not found in the reviewed literature, the electron-rich nature of the naphthalene ring system suggests it could potentially react with highly reactive dienophiles under certain conditions. uchicago.edunih.govyoutube.comnih.govmdpi.com More commonly, derivatives of this amine, such as enamines, can participate in cycloaddition reactions. For example, enamines derived from N,N-dimethylamines are known to undergo [3+2] annulation reactions with nitroalkenes to form five-membered nitrogen-containing heterocyclic rings. chim.it

Furthermore, the dimethylamino group can act as a directing group in electrophilic aromatic substitution reactions, allowing for the introduction of other functional groups onto the naphthalene ring. These functionalized derivatives can then undergo subsequent intramolecular cyclization reactions to form fused heterocyclic systems. For instance, if a suitable functional group is introduced at the 1- or 3-position, it could potentially react with the dimethylamino group (or a derivative thereof) to form a new heterocyclic ring fused to the naphthalene core.

Another possibility involves the transformation of the dimethylamino group itself. For example, through oxidative cyclization or other multi-step synthetic sequences, the nitrogen atom and the adjacent carbon atoms of the naphthalene ring could be incorporated into a new heterocyclic ring. Annulation reactions, such as the iron-catalyzed [2+1+2+1] annulation of amines and N,N-dimethyl enaminones, demonstrate the utility of dimethylamino-containing compounds in the synthesis of heterocycles like 1,4-dihydropyridines. researchgate.net Although not a direct reaction of this compound, such methodologies highlight the potential for this compound to be a building block in the synthesis of more complex heterocyclic structures.

Applications of N,n Dimethylnaphthalen 2 Amine in Advanced Materials and Biochemical Probes

Fluorescent Probes and Sensors

Derivatives of N,N-dimethylnaphthalen-2-amine are integral to the design of sophisticated fluorescent probes and sensors. These molecules are engineered to respond to subtle changes in their immediate environment with distinct alterations in their fluorescence characteristics, such as emission wavelength, intensity, and lifetime. This responsiveness makes them invaluable tools for detecting and quantifying a wide array of analytes and for monitoring complex biological events.

Environment-Sensitive Fluorophores for Biological Research

Among the most significant applications of this compound derivatives is their use as environment-sensitive fluorophores, also known as solvatochromic dyes. These probes exhibit fluorescence properties that are highly dependent on the polarity of their surroundings. A prominent example is 6-N,N-dimethylamino-2,3-naphthalimide (6DMN), a fluorophore that displays a significant red shift in its emission spectrum as the polarity of the solvent increases. nih.govresearchgate.net This characteristic is pivotal for their application in biological research, where they can report on the hydrophobicity of their local environment, such as within the active site of a protein or embedded in a lipid membrane. nih.gov

Fluorescence spectroscopy utilizing probes derived from the this compound scaffold is a powerful technique for the real-time monitoring of ions, small molecules, and various biological processes. nih.gov For instance, naphthalimide-based fluorescent probes have been developed for the selective detection of hydrogen peroxide (H₂O₂), a crucial signaling molecule and a marker of oxidative stress. rsc.org These probes can be designed to exhibit a "turn-on" fluorescence response upon reaction with H₂O₂, enabling the sensitive detection of this analyte in both solutions and vapor phases. The ability to monitor such small molecules is critical for understanding cellular signaling and pathology.

The sensitivity of this compound-based fluorophores to their environment makes them exceptional tools for studying protein dynamics. These probes can be incorporated into peptides and proteins to monitor conformational changes associated with protein folding, as well as to detect protein-protein interactions and post-translational modifications like phosphorylation. nih.govnih.gov

For example, peptides incorporating the 6DMN fluorophore have been successfully used to monitor interactions involving Src homology 2 (SH2) domains, which are critical components in cellular signal transduction pathways that recognize phosphotyrosine residues. nih.govresearchgate.net Upon binding of the 6DMN-labeled peptide to an SH2 domain, a significant increase in fluorescence quantum yield is observed, signaling the interaction event. nih.gov This approach allows for the ratiometric sensing of these crucial biological interactions. nih.govresearchgate.net

Probe ApplicationTargetObserved Fluorescence Change
Protein-Protein InteractionSrc homology 2 (SH2) domainsSignificant increase in quantum yield of the long-wavelength emission band. nih.govresearchgate.net
Phosphorylation EventsKinase signaling networksCan be used to probe phosphorylation-dependent peptide-protein interactions. researchgate.net

The hallmark of these fluorophores is their pronounced solvatochromism. The fluorescence emission of 6DMN, for instance, shifts by more than 100 nm, from the blue-green region in nonpolar solvents like toluene (491 nm) to the orange-red region in polar solvents like water (592 nm). nih.govresearchgate.net This large Stokes shift and sensitivity to local polarity are due to intramolecular charge transfer (ICT) from the electron-donating dimethylamino group to the electron-accepting naphthalimide core upon photoexcitation.

Furthermore, the fluorescence quantum yield of these probes is also highly dependent on the solvent environment. In a nonpolar solvent like chloroform, 6DMN exhibits a high quantum yield (Φ = 0.225), whereas in water, its fluorescence is significantly quenched (Φ = 0.002), a decrease of over 100-fold. nih.govresearchgate.net This "off/on" switching behavior is highly advantageous for probes designed to become fluorescent only upon binding to a less polar target, such as a protein's hydrophobic pocket, thereby minimizing background fluorescence from the unbound probe in the aqueous cellular environment. nih.gov

SolventEmission Maximum (nm)Quantum Yield (Φ)
Toluene491N/A
ChloroformN/A0.225
Water5920.002

Data for 6-N,N-dimethylamino-2,3-naphthalimide (6DMN) nih.govresearchgate.net

The bright and environment-sensitive fluorescence of these probes makes them well-suited for advanced imaging techniques like confocal laser scanning microscopy (CLSM). nih.gov By conjugating these fluorophores to ligands that target specific cellular receptors, researchers can visualize the distribution and trafficking of these receptors in living cells.

For example, fluorescent antagonists for δ-opioid receptors have been developed using 6DMN. nih.gov These probes allow for the study of receptor localization on the cell surface and their internalization upon activation, in real-time. nih.gov The property of becoming more fluorescent upon binding to the hydrophobic environment of the receptor-ligand complex is particularly useful in CLSM, as it enhances the signal from the target of interest while keeping the background from unbound probe low. nih.gov

A significant advancement in live-cell imaging is the use of two-photon microscopy (TPM), which offers deeper tissue penetration, reduced phototoxicity, and lower background fluorescence compared to conventional one-photon confocal microscopy. Derivatives of this compound have been developed as two-photon probes. The addition of a dimethylamine (B145610) group to certain chromophores can lead to a substantial increase in the two-photon absorption cross-section, which is a key parameter for efficient two-photon excitation. mdpi.comnih.govresearchgate.net These probes can be excited by near-infrared (NIR) light, which is less damaging to biological samples and allows for imaging deeper into tissues. mdpi.comnih.gov

Probes for Specific Biomolecules (e.g., Glutathione)

Derivatives of this compound are instrumental in the design of fluorescent probes for the detection of biologically significant molecules such as glutathione (GSH). Glutathione is a critical antioxidant, and its abnormal levels are linked to various diseases, making its detection important for diagnostics.

Researchers have synthesized naphthalene-based dialdehyde compounds that act as fluorescent chemosensors for biothiols. nih.govmdpi.comresearchgate.netmasterorganicchemistry.comfishersci.ca For instance, probes such as naphthalene-2,3-dicarboxaldehyde (NDA), 6-methoxynaphthalene-2,3-dicarbaldehyde (MNDA), and 6-fluoronaphthalene-2,3-dicarbaldehyde (FNDA) have been developed to detect glutathione in living cells. nih.govresearchgate.netmasterorganicchemistry.com Upon reaction with GSH, these probes exhibit a noticeable change in their fluorescence properties. For example, the addition of GSH to these probes in a buffer solution leads to an increased absorbance at approximately 450 nm. nih.govresearchgate.net

One of the newly developed probes, MNDA, which contains an electron-donating group, has demonstrated the ability to detect GSH in living cells using two-photon microscopy (TPM). nih.govresearchgate.netmasterorganicchemistry.comfishersci.ca Furthermore, the probes NDA and FNDA have not only been used for detecting GSH in living cells but have also shown potential clinical significance in the diagnosis and prediction of mortality in patients with sepsis, a condition associated with severe oxidative stress. nih.govresearchgate.netmasterorganicchemistry.com The sensing mechanism involves the reaction of the o-dialdehyde group of the naphthalene (B1677914) derivative with glutathione, leading to a distinct fluorescence response. nih.govresearchgate.net

Table 1: Naphthalene-Based Probes for Glutathione Detection

Probe Name Full Chemical Name Application Detection Method
NDA naphthalene-2,3-dicarboxaldehyde GSH detection in living cells, sepsis diagnosis Fluorescence Spectroscopy
MNDA 6-methoxynaphthalene-2,3-dicarbaldehyde GSH detection in live cells Two-Photon Microscopy (TPM)

Viscosity and Hydrophobicity Sensors

A notable derivative of this compound, 2-(1-{6-[(2-[18F]fluoroethyl)(methyl)amino]-2-naphthyl}ethylidene)malononitrile, known as FDDNP, functions as a viscosity-sensitive and hydrophobic fluorescent probe. mdpi.comresearchgate.net The fluorescence emission yield of FDDNP increases in hydrophobic microenvironments, such as when it binds to protein aggregates. This property makes it a valuable tool for sensing changes in the viscosity and hydrophobicity of its local environment.

Initially, a related compound, 2-(1-(6-(dimethylamino)naphthalen-2-yl)ethylidene)malononitrile (DDNP), was developed as a fluorescent dye sensitive to solvent polarity and viscosity, which could be used for tissue staining in fluorescence microscopy. FDDNP, its analogue, has been utilized in various in vitro and in vivo techniques to detect changes in the central nervous system associated with neurodegenerative diseases.

Push-Pull Dyes in Organic Electronics

The this compound moiety is a key component in the design of push-pull dyes, which are organic molecules with distinct electron-donating and electron-accepting parts. These dyes are of significant interest in the field of organic electronics.

Donor-π-Acceptor (D-π-A) Systems

Naphthalene derivatives that incorporate an electron-donating group, such as this compound, at one position and an electron-accepting group at another, connected by a π-conjugated bridge, are classified as Donor-π-Acceptor (D-π-A) systems. The N,N-dimethylamino group serves as a potent electron donor, while various moieties can be employed as the electron acceptor. This architecture leads to intramolecular charge transfer upon photoexcitation, which is the basis for their interesting optical properties, such as solvatochromism.

The synthesis of these D-π-A systems can be achieved through various organic reactions. For example, Suzuki coupling has been used to create heteroaryl analogs of DDNP. An alternative synthetic route involves a transmetalation reaction of 6-bromo-N,N-dimethylnaphthalen-2-amine with tert-butyl lithium, followed by transformation into a boronic acid ester and subsequent hydrolysis.

Potential for Labeling Protein Aggregates in Neurodegenerative Diseases

A significant application of this compound-containing push-pull dyes is in the field of neurodegenerative disease research. The derivative FDDNP has been established as a molecular imaging probe for the detection of amyloid deposits in the brains of living patients with Alzheimer's disease using positron emission tomography (PET). researchgate.netnih.gov

The formation and accumulation of aggregated protein deposits are characteristic features of many neurodegenerative diseases. FDDNP has the ability to label these protein aggregates, including senile plaques and neurofibrillary tangles (NFTs), in brain tissue sections. researchgate.net Upon binding to these aggregates, the fluorescence of FDDNP is enhanced due to the hydrophobic nature of the aggregate surface. Studies have shown a significant agreement between the labeling by FDDNP and the histochemical properties of amyloid deposits. researchgate.net This has a high predictive value for the birefringence observed with Congo red staining in senile plaques and NFTs in Alzheimer's disease. researchgate.net

Table 2: FDDNP Labeling of Protein Deposits in Neurodegenerative Diseases

Disease Type of Protein Aggregate FDDNP Labeling
Alzheimer's Disease (AD) Senile Plaques, Neurofibrillary Tangles (NFTs) Positive
Cerebral Amyloid Angiopathy (CAA) Amyloid Deposits Positive
Transmissible Spongiform Encephalopathies Prion Plaques Positive
Progressive Supranuclear Palsy (PSP) Not specified Negative
Pick Disease (PiD) Not specified Negative

Optoelectronic Applications and Charge-Carrier Mobility

While direct data on the charge-carrier mobility of materials solely based on this compound is limited, related naphthalene-based systems, particularly naphthalene diimides (NDIs), are known for their high charge-carrier mobilities and are used in organic electronics. rsc.org NDI-based two-dimensional polymers have been shown to be semiconducting with photoexcited charge-carrier lifetimes of tens of nanoseconds. nih.gov Doping these polymers can significantly enhance their bulk conductivity. nih.gov

The push-pull electronic structure of this compound derivatives suggests their potential for use in organic semiconductors. The donor-acceptor character facilitates charge separation and transport, which are essential properties for applications in organic field-effect transistors (OFETs) and organic photovoltaics. Further research into the solid-state properties and charge transport characteristics of materials incorporating the this compound unit is an active area of investigation.

Ligands in Organometallic Chemistry and Catalysis

Amines can serve as effective and inexpensive ancillary ligands in palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura, Sonogashira, Stille, Hiyama, and Heck reactions. While specific studies detailing the use of this compound as a primary ligand in organometallic catalysis are not widely reported in the reviewed literature, the general utility of amines as ligands suggests its potential in this field. Amines can promote the efficiency of palladium catalysts in forming carbon-carbon and carbon-heteroatom bonds. The nitrogen atom in this compound possesses a lone pair of electrons that can coordinate to a metal center, thereby influencing the electronic and steric environment of the catalyst and, consequently, its activity and selectivity. Further investigation is required to explore the specific applications and advantages of using this compound as a ligand in organometallic chemistry and catalysis.

Supramolecular Chemistry

The field of supramolecular chemistry focuses on the design and synthesis of complex chemical systems formed from the association of molecular components. These associations are governed by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. This compound, with its aromatic naphthalene core and dimethylamino group, possesses structural features that make it a compelling candidate for the construction of ordered supramolecular architectures.

Synthons for Supramolecular Architecture

In the context of crystal engineering and supramolecular chemistry, "synthons" are structural units within molecules that can be formed and/or assembled by known or conceivable synthetic operations involving intermolecular interactions. The this compound molecule can be envisioned as a versatile synthon. The naphthalene moiety provides a planar surface conducive to π-π stacking interactions, a common feature in the assembly of aromatic molecules.

Hydrogen Bonding Interactions in Crystal Packing

Hydrogen bonding is a powerful directional force in controlling the assembly of molecules in the solid state. In derivatives of 2-aminonaphthalene, the amino group can act as a hydrogen bond donor, while the nitrogen atom can also serve as an acceptor. Although the tertiary amine in this compound lacks the traditional N-H donors for classical hydrogen bonding, the nitrogen atom can still participate as a hydrogen bond acceptor.

More significantly, in related crystal structures of aminonaphthalene derivatives, N-H···O and N-H···N hydrogen bonds are pivotal in forming defined motifs like tapes and sheets. For instance, in cocrystals of aminopyrimidines with carboxylic acids, robust R2²(8) ring motifs are formed through N—H···O and O—H···N hydrogen bonds, which then propagate into supramolecular ribbons. While this compound itself cannot form these specific donor-based motifs, its structural framework is highly relevant. Functionalization of the naphthalene ring with hydrogen bond donor groups, or co-crystallization with donor species, would allow the N,N-dimethylamino group to act as an effective acceptor site.

Furthermore, weak C-H···O and C-H···π interactions play a crucial role in reinforcing the crystal packing of related naphthalene-containing structures. These weaker interactions can be decisive in determining the final three-dimensional arrangement of molecules, influencing properties such as crystal density and melting point. The methyl groups of this compound can engage in such C-H···π interactions with the naphthalene rings of adjacent molecules, contributing to the cohesion of the crystal lattice.

Enzyme Assays (e.g., Transaminase Activity)

This compound and structurally similar compounds are valuable tools in the development of assays for enzyme activity, particularly for transaminases (also known as aminotransferases). These enzymes are crucial in amino acid metabolism and are widely used in industrial biocatalysis for the synthesis of chiral amines. The fluorescence properties of the naphthalene core are central to its application in this area.

Fluorometric Characterization of Substrates and Products

Fluorometric assays offer high sensitivity and are well-suited for high-throughput screening of enzyme activity and inhibition. nih.govnih.gov The principle behind using a naphthalene-based compound in a transaminase assay lies in the change in fluorescence upon enzymatic conversion. Transaminases catalyze the transfer of an amino group from an amino donor to a keto acceptor.

In a typical assay design, a non-fluorescent or weakly fluorescent aminonaphthalene derivative can be used as a substrate. Upon enzymatic deamination to the corresponding ketone, a significant change in fluorescence intensity or a shift in the emission wavelength can occur. This change provides a direct and continuous measure of enzyme activity. For example, a fluorogenic assay for transaminase activity has been developed based on the conversion of 6-amino-α-methyl-2-naphthalenemethanamine to the strongly fluorescent 2-acetyl-6-aminonaphthalene. This demonstrates the utility of the aminonaphthalene scaffold in creating "turn-on" fluorescent probes for enzyme activity.

The fluorometric properties of a potential substrate like this compound would be characterized by its excitation and emission spectra. The enzymatic product, a ketone, would exhibit distinct spectral properties, allowing for the quantification of the reaction rate by monitoring the increase in product fluorescence over time.

Quantification of Michaelis-Menten Kinetic Parameters

The Michaelis-Menten model is a cornerstone of enzyme kinetics, describing the relationship between the initial reaction rate (v), the substrate concentration ([S]), the maximum reaction rate (Vmax), and the Michaelis constant (Km). The equation is expressed as:

v = (Vmax[S]) / (Km + [S])

The parameters Vmax and Km are fundamental characteristics of an enzyme for a specific substrate. Vmax represents the rate of reaction when the enzyme is saturated with the substrate, while Km is the substrate concentration at which the reaction rate is half of Vmax, often indicating the affinity of the enzyme for the substrate.

To determine these parameters for a transaminase using a fluorogenic substrate, a series of experiments would be conducted at varying substrate concentrations. The initial rate of the reaction at each concentration is measured by monitoring the change in fluorescence over time. These data are then fitted to the Michaelis-Menten equation using non-linear regression analysis.

Table 1: Michaelis-Menten Kinetic Parameters for an Evolved ω-Amine Transaminase with 1-Acetylnaphthalene nih.gov

Enzyme VariantKm (mmol·L⁻¹)kcat (s⁻¹)kcat/Km (s⁻¹·mmol·L⁻¹)
M14C32.8 ± 0.30.045 ± 0.0020.016
M14C3-V54.1 ± 0.50.24 ± 0.010.059

This table is interactive. Click on the headers to sort the data.

The data in Table 1 illustrates the type of quantitative information that can be obtained from fluorometric enzyme assays. The catalytic efficiency (kcat/Km) is a key parameter for comparing the effectiveness of different enzyme variants or the suitability of different substrates. nih.gov By employing a fluorogenic substrate like this compound or a related derivative, researchers can rapidly and accurately determine these crucial kinetic parameters, facilitating enzyme engineering and the development of robust biocatalytic processes.

Future Research Directions and Emerging Areas

Development of Novel Synthetic Routes with Enhanced Sustainability

While established methods for synthesizing N,N-dimethylnaphthalen-2-amine exist, future research will increasingly prioritize the development of greener and more sustainable synthetic pathways. Current methods sometimes rely on multi-step procedures or harsh reagents. For instance, a common route involves the reaction of 6-bromo-2-naphthol (B32079) with dimethylamine (B145610) in the presence of sodium metabisulfite (B1197395) acs.orgpurdue.edu. Another approach involves the lithiation of bromo-N,N-dimethylnaphthalen-2-amine with n-butyllithium at very low temperatures (-78 °C), followed by subsequent reactions rsc.orgnih.gov.

Emerging research directions aim to improve upon these foundations by:

Catalytic C-N Coupling: Exploring advanced catalytic systems (e.g., using earth-abundant metals) for the direct dimethylamination of naphthalene-based precursors, which could reduce waste and improve energy efficiency.

Flow Chemistry: Implementing continuous flow processes for the synthesis, which can offer better control over reaction parameters, improve safety, and allow for easier scalability compared to traditional batch methods.

Bio-inspired Synthesis: Investigating enzymatic or chemo-enzymatic routes that operate under mild conditions, inspired by biological processes, to enhance selectivity and reduce the environmental footprint of the synthesis proquest.com.

Alternative Reagents: Research into using less hazardous and more sustainable reagents, such as dimethylformamide (DMF) as both a solvent and a source of the dimethylamino group under specific catalytic or photochemical conditions, represents a potential avenue for greener synthesis mdpi.com.

Exploration of New Applications in Biomedicine and Material Science

The unique photophysical properties of the this compound moiety make it a valuable building block for functional molecules. Future research is set to broaden its applications in both biomedical and materials science domains.

Biomedical Applications: Derivatives of this compound are integral components of advanced fluorescent probes. nih.gov Future work will likely focus on:

Advanced Diagnostic Probes: Designing more sophisticated probes for the early detection and real-time imaging of disease biomarkers. It has been incorporated into two-photon fluorogenic probes designed to target mitochondria and visualize changes in nitroreductase (NTR) activity and viscosity, which are relevant in cancer cells. researchgate.netresearchgate.netresearchgate.netacs.org

Theranostics: Developing "theranostic" agents that combine diagnostic imaging with therapeutic action. For example, a probe that lights up in the presence of a specific cancer enzyme could also be activated to release a therapeutic payload.

Neurodegenerative Disease Research: Creating novel analogs of existing probes, such as FDDNP, to achieve better specificity for protein aggregates like tau proteins, which are implicated in conditions like Alzheimer's disease researchgate.netnih.gov.

Material Science Applications: The compound's role in creating "smart" materials is an area of active exploration. Future trends include:

Mechanochromic Materials: Synthesizing new materials that change their fluorescent properties in response to mechanical stress, with potential applications in pressure sensing, security inks, and damage detection in structural materials nih.gov.

Photoswitchable Devices: Incorporating the this compound unit into molecular photoswitches, like azo-BF2 analogues, for applications in optical data storage and molecular electronics rsc.org.

Sensors for Environmental Monitoring: Developing highly sensitive and selective fluorescent sensors for the detection of environmental pollutants or explosives, such as picric acid researchgate.net.

Advanced Computational Modeling for Predictive Design

Computational chemistry is becoming an indispensable tool for designing molecules with tailored properties, saving significant time and resources in the lab. For this compound and its derivatives, advanced computational modeling will be crucial for:

Predicting Photophysical Properties: Using high-level quantum chemical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), to accurately predict the absorption and emission spectra of new potential photoinitiators and fluorescent probes before synthesis purdue.eduscispace.com.

Mechanism Elucidation: Simulating reaction pathways to understand the mechanisms of fluorescence turn-on, photoswitching, or chemical sensing. For example, computational studies have been used to investigate the reaction mechanisms of photoswitches and the sensing mechanisms of fluorescent probes researchgate.netrsc.org.

Structure-Property Relationships: Building computational models that correlate the molecular structure of this compound derivatives with their functional properties. Ground-state geometry optimization and electronic structure calculations help in understanding how structural modifications influence the molecule's behavior scispace.comresearchgate.net.

Integration with Machine Learning for Property Prediction and Synthesis Planning

The intersection of chemistry, data science, and artificial intelligence is opening new frontiers. The integration of machine learning (ML) with research on this compound could revolutionize the discovery process.

Accelerated Discovery: ML models can be trained on existing data to predict the properties of novel, unsynthesized derivatives of this compound, allowing researchers to screen vast virtual libraries of compounds and prioritize the most promising candidates for synthesis.

Synthesis Planning: Retrosynthesis ML algorithms can propose novel and efficient synthetic routes to complex target molecules containing the this compound core.

Enzyme Engineering: In the context of developing sustainable biocatalytic routes, machine learning can guide the directed evolution of enzymes for new-to-nature reactions, potentially leading to highly efficient and selective catalysts for C-H functionalization or other key synthetic steps proquest.com. While challenges in data annotation and model generalization exist, the potential for ML to accelerate the development of new applications, from biomedical diagnostics to advanced materials, is significant researchgate.net.

Q & A

Q. Basic Research Focus :

  • HPLC : Use hexane/MeOH/EtOH gradients (e.g., 85:5:5) to separate diastereomers (retention times: 11.2–17.2 min) .
  • HRMS : Confirm molecular ions (e.g., m/z 361.2280 [M+H]⁺ for 2i) with <2 ppm error thresholds .
  • Melting Point Analysis : Pure crystalline forms (e.g., 137–139°C for 5l) indicate absence of solvates .

How do substituents at the 4-position influence the biological activity of this compound derivatives?

Advanced Research Focus :
Styryl and methoxy groups enhance Aβ aggregation inhibition (e.g., 15f and 15j with IC₅₀ <10 μM), likely via π-π stacking with amyloid fibrils . Computational docking studies (e.g., AutoDock Vina) correlate substituent hydrophobicity with binding affinity to Aβ42 . Experimental validation requires in vitro ThT fluorescence assays and TEM imaging .

What are the key challenges in scaling up Pd-catalyzed C–H dimethylamination reactions?

Q. Advanced Research Focus :

  • Catalyst Deactivation : Pd leaching in polar solvents reduces turnover numbers. Mitigate via ligand design (e.g., phosphine-containing amines in 2ac) .
  • Regioselectivity : Competing C–H activation at 1- vs. 2-positions requires directing groups (e.g., chloromethyl in 1-chloromethyl naphthalene) .
  • Yield Optimization : Substrate electron density (Hammett σ⁺ values) and steric bulk influence reactivity (e.g., electron-deficient aryl halides favor coupling) .

How can researchers address discrepancies in reported carcinogenicity data for naphthalenamine derivatives?

Advanced Research Focus :
Commercial N-phenyl-2-naphthylamine may contain trace 2-naphthylamine (50–100 ppm), a known carcinogen . Discrepancies arise from:

  • Analytical Sensitivity : Modern LC-MS/MS detects impurities undetected in older studies .
  • Synthetic Routes : Reductive amination (vs. nitro-group reduction) minimizes carcinogenic byproducts .
    Recommendations: Use high-purity precursors (>99.5%) and validate via GC-MS .

What methodologies enable efficient N-methylation of naphthalenamine precursors?

Q. Basic Research Focus :

  • Iridium Catalysis : Supports additive-free N-methylation with methanol (150°C, 12 h, 3364–3375 yield index) .
  • SnCl₂/DMSO Systems : Facilitate methylation under mild conditions (rt, pH 11–13) but require post-reaction purification .
    Comparative studies suggest iridium catalysts offer better atom economy (>90%) .

How do solvent systems influence the crystallization of this compound derivatives?

Q. Advanced Research Focus :

  • Polar Protic Solvents (e.g., MeOH) : Favor rapid nucleation but may trap solvents (e.g., 5l crystallizes as white microcrystals from MeOH/hexane) .
  • Aprotic Solvents (e.g., DMSO) : Slow evaporation yields larger single crystals (e.g., orthorhombic Pbca crystals for Schiff base analogs) .
    XRD analysis (e.g., a=7.7163 Å, V=3087.3 ų) confirms lattice packing efficiency .

What safety protocols are critical for handling this compound in laboratory settings?

Q. Basic Research Focus :

  • PPE : Nitrile gloves, chemical goggles, and fume hoods are mandatory due to potential skin/eye irritation .
  • Waste Management : Segregate halogenated byproducts (e.g., from chloromethyl precursors) for licensed disposal .
  • Storage : Keep under N₂ at 4°C to prevent oxidation .

How can computational models predict the physicochemical properties of novel this compound analogs?

Q. Advanced Research Focus :

  • DFT Calculations : Optimize geometries (e.g., B3LYP/6-311+G(d,p)) to predict λₘₐₓ (UV-vis) and redox potentials .
  • QSAR Models : Correlate logP values (e.g., 3.8 for 15j) with blood-brain barrier permeability .
    Validate predictions experimentally via cyclic voltammetry and HPLC-derived logD7.4 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-dimethylnaphthalen-2-amine
Reactant of Route 2
Reactant of Route 2
N,N-dimethylnaphthalen-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.